3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one
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Overview
Description
3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is a complex organic compound with a molecular formula of C18H14Br2O4 This compound is characterized by its unique structure, which includes bromine atoms, an ethoxyphenyl group, and a hydroxycycloheptatrienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of bromine atoms at specific positions on the cycloheptatrienone ring.
Aldol Condensation: Formation of the enoyl group through a condensation reaction involving an aldehyde and a ketone.
Esterification: Introduction of the ethoxy group via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the enoyl group to an alkyl group.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol.
Scientific Research Applications
3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-2-hydroxybenzaldehyde: Shares the brominated and hydroxy functional groups but lacks the enoyl and ethoxyphenyl groups.
7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one: Similar structure but without bromine atoms.
Uniqueness
3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to the combination of bromine atoms, an ethoxyphenyl group, and a hydroxycycloheptatrienone core
Properties
Molecular Formula |
C18H14Br2O4 |
---|---|
Molecular Weight |
454.1 g/mol |
IUPAC Name |
5,7-dibromo-3-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H14Br2O4/c1-2-24-16-6-4-3-5-11(16)7-8-15(21)13-9-12(19)10-14(20)18(23)17(13)22/h3-10H,2H2,1H3,(H,22,23)/b8-7+ |
InChI Key |
CUHZYJWFKFDMDT-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C(=O)C(=CC(=C2)Br)Br)O |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C(=O)C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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